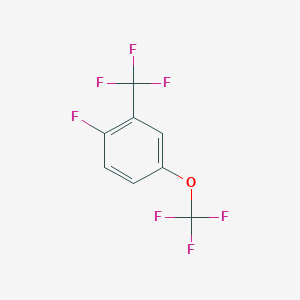![molecular formula C6H12O6 B1443872 D-[1,2,3-13C3]葡萄糖 CAS No. 478529-32-7](/img/structure/B1443872.png)
D-[1,2,3-13C3]葡萄糖
描述
D-[1,2,3-13C3]Glucose is a labeled D-glucose used as a cellular energy source and in various metabolic processes .
Synthesis Analysis
D-[1,2,3-13C3]Glucose is synthesized using various metabolic processes . It has been used in the enzymatic synthesis of D-Glucose-based surfactants . A series of novel D-glucose-derived 1,2,3-triazoles have also been synthesized in excellent yields .Molecular Structure Analysis
The molecular weight of D-[1,2,3-13C3]Glucose is 183.14 . It has the molecular formula (13C)3C3H12O6 .Chemical Reactions Analysis
D-Gluconic acid, the C1-oxidized form of D-glucose, can be obtained through the hydrolysis of D-gluconolactone . Glucose oxidase catalyzes the oxidation of glucose to form hydrogen peroxide, which then reacts with a dye in the presence of peroxidase to give a stable-colored product .Physical And Chemical Properties Analysis
Glucose is a monosaccharide, which is another term for simple sugar. It is one of three monosaccharides that are used by the body, but it is the only one that can be used directly to produce ATP . Glucose contains four asymmetrical carbon atoms in its structure .科学研究应用
脑代谢成像
D-[1,2,3-13C3]葡萄糖在脑代谢成像中起着至关重要的作用。例如,Nasrallah 等人 (2013) 证明了 2-脱氧-D-葡萄糖 (2DG),葡萄糖摄取和代谢的替代分子,可以通过化学交换饱和转移 (CEST) 在质子磁共振成像 (MRI) 中被间接检测到。该技术允许在没有同位素标记的情况下对脱氧葡萄糖/葡萄糖摄取和代谢进行体内成像,从而加深了对脑代谢的理解 (Nasrallah 等人,2013)。
葡萄糖热解
使用 13C 标记对 D-葡萄糖热解的研究,提供了对各种羰基化合物形成的见解。Paine 等人 (2008) 对均匀标记和未标记的 D-葡萄糖进行共热解,使用同位素标记来确定每种热解产物中特定碳的来源。这项研究有助于理解葡萄糖分解涉及的化学过程 (Paine、Pithawalla 和 Naworal,2008)。
脑代谢研究
Gruetter 等人 (1994) 使用局部 13C NMR 光谱研究了 D-[1-13C]葡萄糖的脑代谢。研究表明,标记被纳入各种氨基酸中,从而深入了解了脑代谢及其对葡萄糖的依赖性 (Gruetter 等人,1994)。
代谢通量分析
13C 同位素的应用,如 D-[1,2,3-13C3]葡萄糖,在代谢通量分析中至关重要。Zamboni 等人 (2009) 描述了一种使用生长在 13C 标记葡萄糖上的微生物来确定代谢通量的方案。这种方法对于量化代谢网络的综合反应至关重要,并且在代谢研究中具有广泛的应用 (Zamboni、Fendt、Rühl 和 Sauer,2009)。
代谢调节研究
Lin 等人 (1993) 开发了一种使用 13C 同位素研究哺乳动物细胞中葡萄糖代谢的方法。通过使用 [U-13C6]葡萄糖,他们确定了各种代谢物中的同位素分布,有助于理解不同细胞类型中葡萄糖的代谢调节 (Lin、Cheng 和 Wright,1993)。
小鼠的葡萄糖代谢
Mishkovsky 等人 (2017) 证明了使用超极化 13C MRS 在体内测量小鼠脑葡萄糖代谢。这种创新方法允许实时观察 13C 葡萄糖的代谢产物的动态 13C 标记,极大地推进了对脑葡萄糖代谢的理解 (Mishkovsky 等人,2017)。
作用机制
Target of Action
D-[1,2,3-13C3]Glucose, a labeled form of D-glucose, primarily targets the glucose transporters and enzymes involved in glucose metabolism . These include the sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2), which play predominant roles in intestinal transport of glucose into the circulation .
Mode of Action
D-[1,2,3-13C3]Glucose interacts with its targets in a similar manner to D-glucose. It is transported into cells via glucose transporters and is metabolized through glycolysis and other metabolic pathways . The 13C label allows for the tracking of glucose metabolism, providing valuable information about metabolic processes.
Biochemical Pathways
D-[1,2,3-13C3]Glucose participates in several biochemical pathways, including glycolysis and gluconeogenesis . In glycolysis, glucose is converted to pyruvic acid, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . Gluconeogenesis, on the other hand, is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Pharmacokinetics
The pharmacokinetics of D-[1,2,3-13C3]Glucose is similar to that of D-glucose. It is absorbed from the digestive tract, distributed throughout the body, metabolized in cells, and the waste products are excreted .
Result of Action
The metabolism of D-[1,2,3-13C3]Glucose results in the production of energy and metabolic intermediates. It acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation . The 13C label allows for the tracking of these processes, providing valuable insights into cellular metabolism .
Action Environment
Environmental factors can influence the action of D-[1,2,3-13C3]Glucose. For instance, lifestyle factors such as diet and physical activity can affect glucose metabolism . Exposure to environmental pollutants has also been associated with an increased risk of type 2 diabetes, a disease characterized by impaired glucose metabolism . Therefore, the action, efficacy, and stability of D-[1,2,3-13C3]Glucose can be influenced by various environmental factors .
未来方向
Continuous glucose monitoring (CGM) is an emerging technology that provides a continuous measure of interstitial glucose levels . Future challenges in closed-loop technology include the development of fully closed-loop systems that do not require user input for meal announcements or carbohydrate counting .
属性
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VJPMIEPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)

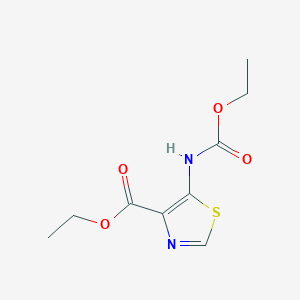

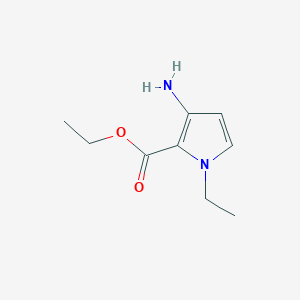
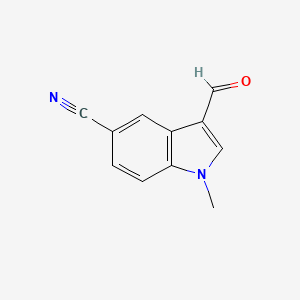
![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)
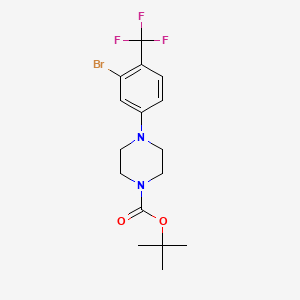

![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)
![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)
